2,6-Anthracenedisulfonic acid
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Overview
Description
2,6-Anthracenedisulfonic acid is an organic compound with the molecular formula C14H10O6S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups at the 2 and 6 positions of the anthracene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Anthracenedisulfonic acid can be synthesized through the sulfonation of anthracene. The process involves the reaction of anthracene with sulfuric acid or oleum under controlled conditions. The reaction typically proceeds as follows:
- Anthracene is dissolved in sulfuric acid.
- The mixture is heated to a specific temperature to facilitate the sulfonation reaction.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Anthracenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Anthraquinone-2,6-disulfonic acid.
Reduction: Anthracene-2,6-disulfonate salts.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Anthracenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of polycyclic aromatic hydrocarbons.
Biology: The compound is used in fluorescence studies due to its ability to
Properties
CAS No. |
61736-95-6 |
---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)13-3-1-9-5-12-8-14(22(18,19)20)4-2-10(12)6-11(9)7-13/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
JRMHQNHZQUZWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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